N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide
Description
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide is a nitrogen-containing heterocyclic compound It features an isoquinoline core structure, which is known for its versatile biological and physiological activities
Properties
IUPAC Name |
N-(1-oxo-2H-isoquinolin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-11(15)14-9-3-4-10-8(7-9)5-6-13-12(10)16/h2-7H,1H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYKZRYQDHDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide typically involves the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners. One common method includes the cyclocondensation of benzamide derivatives with alkynes or C2 synthons, often facilitated by transition-metal catalysts . The reaction conditions usually involve the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, including the use of dilithiated intermediates such as N-propenyl-ortho-toluamides or 2-methyl-N-aryl-benzamides . These methods are designed to maximize yield and efficiency while maintaining the structural integrity of the isoquinoline core.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolone derivatives, while reduction could produce various hydrogenated isoquinoline compounds.
Scientific Research Applications
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The isoquinoline core can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with a similar core structure.
Isoquinoline: Another nitrogen-containing heterocyclic compound with versatile biological activities.
Quinolone: Known for its antimicrobial properties and used extensively in medicinal chemistry.
Uniqueness
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide is unique due to its specific structural features and the presence of the prop-2-enamide group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
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